molecular formula C19H19F3N2O3 B6539706 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide CAS No. 1060287-08-2

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B6539706
CAS RN: 1060287-08-2
M. Wt: 380.4 g/mol
InChI Key: ROKNIFGPILLOMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a benzamide typically involves the reaction of a benzoic acid with an amine in the presence of a dehydrating agent . The exact synthesis process for this specific compound would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including nucleophilic substitution and oxidation . The specific reactions that this compound can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. These properties can provide important information about how the compound behaves under different conditions .

properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-27-11-10-23-17(25)12-13-6-8-14(9-7-13)24-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKNIFGPILLOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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